"synthesis and characterization of N-methyl-alpha-phenylglycine"
"synthesis and characterization of N-methyl-alpha-phenylglycine"
Synthesis and Characterization of N-Methyl-α-Phenylglycine
Executive Summary
N-Methyl-α-phenylglycine (also known as N-methyl-2-phenylglycine or α-phenylsarcosine) is a critical non-proteinogenic amino acid used as a chiral auxiliary in asymmetric synthesis and as a structural motif in peptidomimetic drug design. Its structure—featuring a phenyl group directly attached to the α-carbon and a methylated amine—imparts unique steric and electronic properties that differ significantly from its unmethylated parent, phenylglycine.
This technical guide outlines two robust synthetic pathways: the classical Strecker Synthesis (for scale and cost-efficiency) and the Reductive Amination of Phenylglyoxylic Acid (for laboratory safety and enantiomeric purity retention). It also provides a comprehensive characterization profile to ensure product integrity.
Part 1: Synthetic Strategies
Strategy A: Modified Strecker Synthesis (The Industrial Standard)
Best for: Large-scale preparation of racemic material or when starting from inexpensive benzaldehyde.
The Strecker synthesis remains the most atom-economical route. By substituting ammonia with methylamine, the reaction yields the N-methylated aminonitrile, which is subsequently hydrolyzed to the amino acid.
Mechanism & Workflow:
Figure 1: The three-stage Strecker protocol converting benzaldehyde to the target amino acid.[1][2]
Detailed Protocol:
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Imine Formation: To a cooled (0°C) solution of methylamine (40% aq, 1.2 eq) in methanol, add benzaldehyde (1.0 eq) dropwise. Stir for 1 hour.
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Cyanation: Add potassium cyanide (KCN, 1.1 eq) dissolved in minimal water. Caution: Perform in a well-ventilated fume hood with cyanide sensors. Stir at room temperature for 12 hours.
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Hydrolysis: Isolate the organic layer (aminonitrile) and treat with 6M HCl. Reflux for 4–6 hours to convert the nitrile to the carboxylic acid.
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Workup: Concentrate the solution. The product typically crystallizes as the hydrochloride salt upon cooling or addition of acetone/ether.
Strategy B: Reductive Amination of Phenylglyoxylic Acid (The "Green" Lab Method)
Best for: Laboratory scale, avoiding cyanide, and potentially preserving stereochemistry if using chiral catalysts.
This route avoids toxic cyanide gas and starts from phenylglyoxylic acid (benzoylformic acid).
Protocol:
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Dissolution: Dissolve phenylglyoxylic acid (1.0 eq) in methanol.
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Amine Addition: Add methylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) to generate the free amine in situ. Stir for 30 minutes to form the imine/iminium species.
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Reduction: Cool to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB) portion-wise.
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Note: NaBH₃CN is preferred for its selectivity toward imines over ketones at pH 6-7.
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Quench & Purification: Quench with dilute HCl. Remove solvent. Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
Part 2: Characterization Profile
To validate the synthesis, the following analytical data must be met. The data below corresponds to the hydrochloride salt of the L-isomer (CAS 2611-88-3), though the NMR shifts are applicable to the racemate as well.
Physical Properties:
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Appearance: Off-white to white crystalline powder.
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Solubility: Soluble in water, methanol; insoluble in diethyl ether, hexanes.
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Melting Point: >200°C (decomposes). Note: Amino acid salts often sublime or decompose rather than showing a sharp melting point.
Spectroscopic Data (Representative):
| Technique | Parameter | Expected Value (δ ppm / Assignment) | Notes |
| ¹H NMR | Solvent | D₂O or DMSO-d₆ | |
| Aromatic | 7.35 – 7.55 (m, 5H) | Phenyl ring protons. | |
| α-Methine | 4.80 – 5.10 (s, 1H) | Characteristic singlet. Deshielded compared to glycine due to phenyl ring. | |
| N-Methyl | 2.50 – 2.65 (s, 3H) | Sharp singlet. Diagnostic for N-methylation. | |
| ¹³C NMR | Carbonyl | ~170.0 | Carboxylic acid carbon. |
| Aromatic | ~132.0, 130.5, 129.5, 128.0 | Ipso, ortho, meta, para carbons. | |
| α-Carbon | ~65.0 – 67.0 | Methine carbon. | |
| N-Methyl | ~32.0 – 34.0 | Methyl carbon. | |
| Mass Spec | ESI-MS | [M+H]⁺ = 166.08 | Molecular ion peak. |
Part 3: Troubleshooting & Optimization
1. Racemization Control:
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Problem: The α-proton is benzylic and adjacent to a carbonyl, making it highly acidic (pKa ~18-20). Basic conditions promote racemization.
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Solution: Avoid strong bases during workup. If synthesizing the chiral L-isomer (CAS 2611-88-3), use the reductive amination route with mild reducing agents and maintain pH < 8.
2. Purification of Zwitterions:
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Problem: Free amino acids are difficult to extract into organic solvents from water.
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Solution: Do not attempt standard liquid-liquid extraction for the free acid. Use Ion Exchange Chromatography (strong cation exchange resin). Load at acidic pH, wash with water, and elute with 1M NH₄OH. Lyophilize the eluent to obtain the pure zwitterion.
3. Handling Cyanide (Strecker Route):
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Safety: Never acidify the reaction mixture while cyanide is present in excess. Quench residual cyanide with bleach (sodium hypochlorite) before disposal.
References
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Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018). A foundational overview of the aldehyde-amine-cyanide condensation mechanism.
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N-Methyl-L-phenylglycine hydrochloride (CAS 2611-88-3). Chem-Impex International. Specifications and physical properties for the L-isomer.
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Reductive Amination Protocols. Organic Chemistry Portal. Comprehensive database of reductive amination conditions using NaBH3CN and other hydrides.
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Synthesis of α-Arylglycines. Journal of Organic Chemistry. (2011). Discusses asymmetric Strecker variants for phenylglycine derivatives.
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1H NMR Chemical Shifts. Chemistry LibreTexts. Reference for predicting chemical shifts of benzylic and N-methyl protons.
